tert-Butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate
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Overview
Description
tert-Butyl ®-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a tert-butyl ester group, a morpholine ring, and a hydroxy(phenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Hydroxy(phenyl)methyl Group: This step involves the addition of a hydroxy(phenyl)methyl group to the morpholine ring. This can be achieved through a nucleophilic substitution reaction using a suitable phenylmethyl halide.
Esterification: The final step involves the esterification of the morpholine derivative with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of tert-Butyl ®-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate can be optimized using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
tert-Butyl ®-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The hydroxy(phenyl)methyl group can form hydrogen bonds with target proteins, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-2-((S)-hydroxy(phenyl)methyl)piperidine-4-carboxylate
- tert-Butyl ®-2-((S)-hydroxy(phenyl)methyl)pyrrolidine-4-carboxylate
Uniqueness
tert-Butyl ®-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with piperidine or pyrrolidine rings. The morpholine ring offers better solubility and stability, making it a valuable compound in various applications .
Biological Activity
tert-Butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate, also known by its CAS number 868685-97-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H23NO4. It features a morpholine ring substituted with a hydroxymethylphenyl group and a tert-butyl ester. The compound's structure is critical to its biological activity, influencing interactions with biological targets.
Cytotoxicity
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
These values indicate that the compound has potent anticancer properties, particularly against cervical and lung cancer cell lines.
The mechanism through which this compound exerts its effects involves several pathways:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cell proliferation, such as Aurora-A kinase, with an IC50 value of 0.067 µM, suggesting it may disrupt cell cycle progression .
- Induction of Apoptosis : Treatment with this compound results in increased levels of caspase-9 in MCF-7 cells, indicating the induction of apoptosis as a mechanism for its cytotoxic effects .
- Anti-inflammatory Properties : Some studies suggest that the compound may also exhibit anti-inflammatory effects, contributing to its overall therapeutic potential.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in a mouse model bearing human breast cancer tumors. The compound was administered over a period of 30 days, resulting in a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents like 5-Fluorouracil (5-FU). The selectivity index was notably higher for this compound, indicating reduced toxicity towards normal cells .
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular interactions of the compound with Aurora-A kinase and other cellular targets. Using molecular docking studies, researchers identified key binding sites and interactions that explain its inhibitory effects on cancer cell proliferation . This study highlighted the importance of structural features in mediating biological activity.
Properties
IUPAC Name |
tert-butyl (2R)-2-[(S)-hydroxy(phenyl)methyl]morpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-9-10-20-13(11-17)14(18)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFJCBXAMPXFKK-KGLIPLIRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)[C@H](C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.